1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol
Description
1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol is a piperidine derivative featuring a 4-bromo-3-fluorobenzyl substituent at the nitrogen atom of the piperidin-4-ol scaffold.
Properties
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c13-11-2-1-9(7-12(11)14)8-15-5-3-10(16)4-6-15/h1-2,7,10,16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJGWLPCWXURKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling Approach (Indirect Preparation of Intermediates)
A related synthetic approach involves Suzuki-Miyaura cross-coupling to prepare substituted piperidine intermediates, which can be further transformed into the target compound. This method uses boronic esters and aryl halides under palladium catalysis.
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- React tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with 4-bromo-3-fluorobenzyl halide under Pd-catalyzed conditions.
- Use PdXPhosG2 catalyst, ammonium formate as a reducing agent, and potassium phosphate as base in a mixture of 1,4-dioxane and water at 80°C.
- Stirring for several hours followed by workup yields the coupled intermediate.
- Subsequent deprotection and reduction steps yield the piperidin-4-ol derivative.
Yields and Purity:
High yields (up to 99%) have been reported for similar coupling reactions with related substrates, indicating efficiency and scalability.
Reductive Amination Route
Another common method involves reductive amination of 4-bromo-3-fluorobenzaldehyde with piperidin-4-ol:
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- Mix 4-bromo-3-fluorobenzaldehyde with piperidin-4-ol in an appropriate solvent (e.g., methanol or ethanol).
- Add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild acidic conditions to promote imine formation and reduction.
- Reaction is typically carried out at room temperature to slightly elevated temperatures.
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- Direct formation of the benzyl-piperidin-4-ol linkage in one step.
- Mild conditions preserve sensitive functional groups.
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- Flash chromatography or recrystallization is used to isolate the pure product.
- Characterization by NMR confirms the substitution pattern and hydroxyl position.
Nucleophilic Substitution of Benzyl Halide with Piperidin-4-ol
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- React 4-bromo-3-fluorobenzyl bromide or chloride with piperidin-4-ol under basic conditions (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as DMF or DMSO.
- The nucleophilic nitrogen of piperidin-4-ol attacks the benzyl halide, forming the desired product.
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- Control of temperature is important to avoid side reactions.
- The hydroxyl group on piperidine may require protection/deprotection steps depending on reactivity.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
Catalyst Selection:
Use of PdXPhosG2 catalyst in Suzuki coupling shows enhanced activity and selectivity for aryl halide coupling with piperidine derivatives.Base and Solvent Effects:
Potassium phosphate and ammonium formate in aqueous-organic solvent mixtures optimize reaction rates and yields in coupling reactions.Temperature and Time:
Moderate heating (~80°C) for 4 hours followed by room temperature stirring overnight improves conversion and product purity.Purification:
Flash column chromatography with ethyl acetate/petroleum ether gradients effectively separates product from impurities.Characterization: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy confirm molecular formula and substitution pattern.
Chemical Reactions Analysis
1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane).
Scientific Research Applications
1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in biological studies to investigate its effects on various biological pathways and molecular targets.
Medicine: The compound has potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Piperidin-4-ol Derivatives
Table 2: Pharmacological Profile Comparison
Structure-Activity Relationships (SAR)
- Halogen Positioning : Bromo-fluoro substitution at the benzyl group (as in the target compound) may enhance lipophilicity and receptor binding compared to chloro-CF₃ analogs (PIPD1) .
- Hydroxy Group Criticality : The 4-OH group in piperidin-4-ol is essential for hydrogen bonding in SK1 inhibitors (RB-005) and 5-HT1F antagonists .
- Benzyl vs. Heterocyclic Substituents : Pyrimidinyl or indolyl groups (Z3777013540) improve CNS penetrance (CNS MPO/BBB scores) compared to halogenated benzyl derivatives .
Biological Activity
1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a bromo and fluorobenzyl group, which is crucial for its interaction with biological targets. The presence of halogen atoms often enhances the lipophilicity and bioactivity of organic compounds.
This compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit various enzymes, potentially including Dipeptidyl Peptidase IV (DPP-IV), which is significant in the treatment of type 2 diabetes. The structure allows for effective binding to the active site of the enzyme, modulating its activity.
- Antimicrobial Activity : Preliminary studies indicate that similar piperidine derivatives exhibit antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The presence of halogen substituents can enhance this activity by increasing the compound's reactivity and interaction with bacterial cell walls.
Antimicrobial Activity
Research has demonstrated that compounds related to this compound possess significant antimicrobial properties. For example, derivatives with similar structural features have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Related Piperidine Derivative | 0.0039 - 0.025 | S. aureus, E. coli |
DPP-IV Inhibition
In vitro studies have indicated that piperidine derivatives can act as DPP-IV inhibitors, which are valuable in managing type 2 diabetes. The docking scores for these compounds against DPP-IV ranged from −7.6 to −10.7 kcal/mol, correlating positively with their biological activity .
Case Studies
- DPP-IV Inhibitors : A study synthesized various piperidine derivatives, including those based on this compound, evaluating their inhibitory effects on DPP-IV. Some analogs showed promising results with IC50 values indicating effective inhibition within a desirable range for therapeutic applications .
- Antibacterial Evaluation : Another case involved testing piperidine derivatives against multiple bacterial strains, where modifications to the phenyl moiety significantly influenced antibacterial potency. Compounds with bromo substitutions demonstrated enhanced activity compared to their non-substituted counterparts .
Q & A
Q. What are the recommended synthetic routes for preparing 1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol?
Synthesis typically involves nucleophilic substitution between piperidin-4-ol and a halogenated benzyl derivative. For example, reacting 4-bromo-3-fluorobenzyl bromide with piperidin-4-ol under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purification via column chromatography or recrystallization is critical, as evidenced by >93.0% purity achieved for structurally related piperidine derivatives .
Q. How should researchers handle safety and storage of this compound?
Adhere to OSHA HCS guidelines: wear PPE (gloves, lab coat, goggles), ensure adequate ventilation, and avoid dust formation. Store in sealed containers under inert gas (e.g., argon) to prevent degradation, as recommended for hygroscopic piperidine derivatives .
Q. What analytical techniques are suitable for characterizing this compound?
Q. How can researchers assess the compound’s stability under experimental conditions?
Conduct stress testing (e.g., exposure to light, heat, or humidity) and monitor degradation via HPLC. For related fluorinated piperidines, stability in aqueous buffers (pH 4–9) is typically evaluated over 24–72 hours .
Q. What solvents are compatible with this compound for reaction optimization?
Polar aprotic solvents (DMF, DMSO) are often used for alkylation reactions. For recrystallization, ethanol or ethyl acetate/hexane mixtures are preferred based on solubility profiles of similar halogenated piperidines .
Advanced Research Questions
Q. How does the substitution pattern (bromo vs. fluoro) influence reactivity in cross-coupling reactions?
The bromo group at the para position acts as a superior leaving group in Suzuki-Miyaura couplings compared to fluoro. However, the electron-withdrawing fluoro substituent at meta enhances electrophilicity, enabling regioselective functionalization. Comparative studies with analogs (e.g., 4-fluorobenzoyl piperidine) suggest Pd-catalyzed protocols optimize yields .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?
- Variable Temperature (VT) NMR : Identify dynamic effects from conformational changes in the piperidine ring.
- 2D NMR (COSY, NOESY) : Assign stereochemistry and confirm benzyl group orientation.
- Reference Standards : Compare with certified materials (e.g., EP impurity standards for piperidin-4-ol derivatives) .
Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?
Q. What methods validate the compound’s role as a synthetic intermediate in complex heterocycles?
Q. How can researchers mitigate challenges in scaling up reactions involving reactive intermediates?
- Flow Chemistry : Control exothermic reactions (e.g., Grignard additions) for safer scale-up.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate stability .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
